molecular formula C9H7BrO2 B6153456 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one CAS No. 1260803-24-4

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one

Cat. No. B6153456
CAS RN: 1260803-24-4
M. Wt: 227.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one is a research chemical with the CAS Number: 846037-83-0 . It has a molecular weight of 213.07 g/mol . The IUPAC name for this compound is 8-bromoisochromane . It is typically stored at 4 degrees Celsius and is usually in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 213.07 g/mol . The compound’s chemical formula is C9H9BrO .

Scientific Research Applications

Antioxidant Properties

Chromones and their derivatives, including 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one, are associated with significant antioxidant properties. These compounds are found in a variety of natural sources and are integral to a normal human diet. Their biological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects, are largely attributed to their ability to neutralize active oxygen and scavenge free radicals, thereby delaying or inhibiting cellular impairment leading to various diseases. The presence of a double bond, a carbonyl group in the chromone, and specific hydroxy groups are crucial for their radical scavenging activity. Methylation or glycosylation of these hydroxyl groups on the chromone nucleus tends to decrease their radical scavenging potential (Yadav et al., 2014).

Anticancer Effects

Baicalein, a compound structurally related to this compound, demonstrates potent anticancer activities. It affects various biological processes including cell proliferation, metastasis, apoptosis, and autophagy, particularly in the context of Hepatocellular Carcinoma (HCC). Baicalein's potential as a non-toxic medicine, which could reduce side effects without compromising therapeutic efficacy, underscores the importance of benzopyran derivatives in cancer treatment (Bie et al., 2017).

Therapeutic Applications

The broad spectrum of biological activities exhibited by benzopyran derivatives underscores their potential as therapeutic agents for multiple diseases. Novel benzopyran derivatives patented between 2009 and 2016 have shown diverse vivo and vitro biological responses, indicating their role as lead compounds for designing new therapeutic molecules (Xiu et al., 2017).

Pharmacological Properties

Osthole, another compound closely related to this compound, highlights the versatile pharmacological properties of benzopyran derivatives. It has shown neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The mechanisms of action are often associated with the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing the potential of benzopyran derivatives in alternative medicine (Zhang et al., 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one involves the bromination of 3,4-dihydro-2H-pyran-4-one followed by cyclization to form the benzopyran ring.", "Starting Materials": [ "3,4-dihydro-2H-pyran-4-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Dissolve 3,4-dihydro-2H-pyran-4-one in acetic acid", "Add bromine dropwise to the solution with stirring at room temperature", "Add sodium acetate to the reaction mixture to neutralize the hydrogen bromide formed", "Add hydrogen peroxide to the reaction mixture to oxidize the excess bromine", "Heat the reaction mixture to reflux for 2 hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with water and recrystallize from ethanol to obtain 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one" ] }

CAS RN

1260803-24-4

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.